molecular formula C7H16O<br>CH3(CH2)4CHOHCH3<br>C7H16O B047269 2-Heptanol CAS No. 543-49-7

2-Heptanol

Cat. No. B047269
CAS RN: 543-49-7
M. Wt: 116.2 g/mol
InChI Key: CETWDUZRCINIHU-UHFFFAOYSA-N
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Patent
US04299986

Procedure details

Operating under the conditions of Example 1, 1 millimol of 2-heptanone in toluene (1 ml of a 1M soln.) is reacted with 0.375 millimol of Ca[AlH2 (OCH2CH2OCH3)2 ]2 in toluene (1.78 ml of a 0.21M soln.) during 30 mins. at room temperature. After treating the reaction mixture according to the procedure of Example 1, the resultant toluene solution is gaschromatographically analyzed. The yield of 2-heptanol, the result of the reduction of 2-heptanone, is quantitative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ca[AlH2 (OCH2CH2OCH3)2 ]2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:8])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]>C1(C)C=CC=CC=1>[CH3:1][CH:2]([OH:8])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH3:1][C:2](=[O:8])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCC)=O
Step Two
Name
Ca[AlH2 (OCH2CH2OCH3)2 ]2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
After treating the reaction mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CCCCC)O
Name
Type
product
Smiles
CC(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04299986

Procedure details

Operating under the conditions of Example 1, 1 millimol of 2-heptanone in toluene (1 ml of a 1M soln.) is reacted with 0.375 millimol of Ca[AlH2 (OCH2CH2OCH3)2 ]2 in toluene (1.78 ml of a 0.21M soln.) during 30 mins. at room temperature. After treating the reaction mixture according to the procedure of Example 1, the resultant toluene solution is gaschromatographically analyzed. The yield of 2-heptanol, the result of the reduction of 2-heptanone, is quantitative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ca[AlH2 (OCH2CH2OCH3)2 ]2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:8])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]>C1(C)C=CC=CC=1>[CH3:1][CH:2]([OH:8])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH3:1][C:2](=[O:8])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCC)=O
Step Two
Name
Ca[AlH2 (OCH2CH2OCH3)2 ]2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
After treating the reaction mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CCCCC)O
Name
Type
product
Smiles
CC(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.